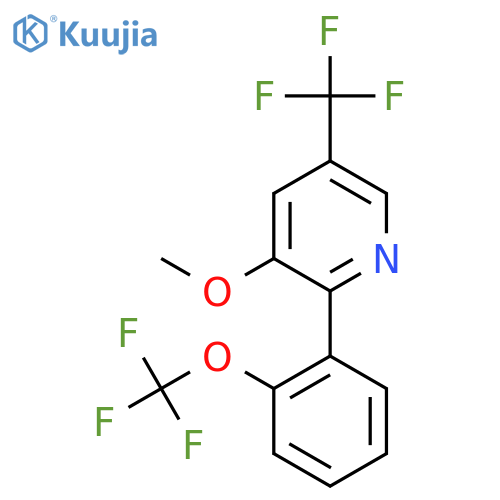Cas no 1261832-24-9 (3-Methoxy-2-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine)
3-メトキシ-2-(2-(トリフルオロメトキシ)フェニル)-5-(トリフルオロメチル)ピリジンは、高度にフッ素化されたピリジン誘導体であり、医農薬中間体としての応用が期待される化合物です。分子内に2つのトリフルオロメトキシ基とトリフルオロメチル基を有し、優れた脂溶性と代謝安定性を示します。特に、芳香環上の電子求引性置換基配置により、生体膜透過性が向上している点が特徴です。有機合成化学において、この化合物はヘテロ環構築の際の優れたビルディングブロックとして機能し、複雑な分子骨格の効率的な構築を可能にします。また、その独特な電子特性は医薬品候補化合物の物性改質に有用です。

1261832-24-9 structure
商品名:3-Methoxy-2-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine
CAS番号:1261832-24-9
MF:C14H9F6NO2
メガワット:337.217184782028
CID:4987185
3-Methoxy-2-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-Methoxy-2-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine
-
- インチ: 1S/C14H9F6NO2/c1-22-11-6-8(13(15,16)17)7-21-12(11)9-4-2-3-5-10(9)23-14(18,19)20/h2-7H,1H3
- InChIKey: UXXPICXHYIOINB-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CN=C(C(=C1)OC)C1C=CC=CC=1OC(F)(F)F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 386
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 31.4
3-Methoxy-2-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013003215-1g |
3-Methoxy-2-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine |
1261832-24-9 | 97% | 1g |
1,549.60 USD | 2021-07-04 | |
| Alichem | A013003215-250mg |
3-Methoxy-2-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine |
1261832-24-9 | 97% | 250mg |
470.40 USD | 2021-07-04 | |
| Alichem | A013003215-500mg |
3-Methoxy-2-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine |
1261832-24-9 | 97% | 500mg |
806.85 USD | 2021-07-04 |
3-Methoxy-2-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine 関連文献
-
1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
-
Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
-
4. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
1261832-24-9 (3-Methoxy-2-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine) 関連製品
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 152840-81-8(Valine-1-13C (9CI))
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
